molecular formula C35H42O10 B158585 Taxuspine B CAS No. 157414-05-6

Taxuspine B

Cat. No. B158585
M. Wt: 622.7 g/mol
InChI Key: RWMXWLFXARITCC-CRMVJMMESA-N
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Description

Taxuspine B is a natural product found in several species of the genus Taxus . It is a member of the taxanes class .


Synthesis Analysis

The total synthesis of Taxuspine B involves the highly diastereoselective Pd(II)-catalysed carbonylative cyclisation in the preparation of crucial intermediates . New conditions for this transformation were developed and involved the p BQ/LiCl as a reoxidation system and Fe(CO) 5 as an in situ source of stoichiometric amount .


Molecular Structure Analysis

The Taxuspine B molecule contains a total of 90 bond(s). There are 48 non-H bond(s), 14 multiple bond(s), 10 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 2 twelve-membered ring(s), 4 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .


Chemical Reactions Analysis

Taxuspine B shows weak cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells .


Physical And Chemical Properties Analysis

Taxuspine B has a molecular weight of 622.7 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 1 hydrogen bond donor and 10 hydrogen bond acceptors . It also has 10 rotatable bonds .

Scientific Research Applications

Modulation of Multidrug Resistance

Taxuspine B, a taxoid isolated from the Japanese yew Taxus cuspidata, has shown significant potential in modulating multidrug resistance (MDR) in tumor cells. Taxuspine B, along with other taxoids, increases the cellular accumulation of vincristine in multidrug-resistant tumor cells, which could enhance the chemotherapeutic effect of drugs in cancer treatment (Kobayashi et al., 1998).

Inhibition of Microtubule Depolymerization

Taxuspine B and related taxoids from Taxus cuspidata have been studied for their ability to inhibit the depolymerization of microtubules. This property is significant in the context of cancer treatment, as it affects the cell cycle and can potentially enhance the efficacy of certain chemotherapy drugs (Kobayashi et al., 1995).

Potential in Overcoming Multidrug Resistance

Several studies on taxuspine B suggest its role in overcoming multidrug resistance in tumor cells. Taxuspine B and other taxoids from Taxus cuspidata have shown to increase the accumulation of chemotherapeutic drugs like vincristine in resistant tumor cells, which could be a breakthrough in cancer treatment strategies (Kobayashi et al., 1994).

Anticancer Properties

The anticancer properties of taxuspine B are closely associated with its ability to modulate drug resistance and interact with microtubules. These features make it a valuable compound for further research in developing effective cancer therapies (Shao et al., 2020).

properties

IUPAC Name

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMXWLFXARITCC-CRMVJMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxuspine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Shinozaki, N Fukamiya, M Fukushima… - Journal of natural …, 2001 - ACS Publications
… B [5α-cinnamoyloxy-9α-hydroxy-10β,13α-diacetoxytaxa-4(20),11-diene (2)], were isolated from an ethanol extract of the aerial parts of Taxus yunnanensis along with taxuspine B, 2-…
Number of citations: 10 pubs.acs.org
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
H Shigemori, J Kobayashi - Journal of natural products, 2004 - ACS Publications
Approximately 120 taxoids have been isolated to date from the Japanese yew, Taxus cuspidata. These taxoids possess various skeletons containing 5/7/6-, 6/10/6-, 6/5/5/6-, 6/8/6-, or 6/…
Number of citations: 96 pubs.acs.org
H Itokawa - Taxus-The Genus Taxus, Taylor & Francis, London, 2003 - books.google.com
… Taxuspine B (17-lb) was isolated from the Japanese yew T. cuspidata by Kobayashi et al.(1994). … Taxuspinanane H, deaminoacyl-cinnamoyltaxine A Taxuspine B …
Number of citations: 15 books.google.com
J Kobayashi, H Shigemori - Medicinal research reviews, 2002 - Wiley Online Library
… -resistant human leukemia K562/ ADM cell membrane vesicles (50 mg of protein) were incubated with [3H]azidopine (200 nM) in the presence of taxoids (10 and 100 mM), taxuspine B (…
Number of citations: 63 onlinelibrary.wiley.com
LO Zamir, J Zhang, JH Wu, F Sauriol, O Mamer - Tetrahedron, 1999 - Elsevier
… Taxin B (6) 25 and taxuspine B 26 which are isolated from Z yunnanensis and T. cuspidata respectively, have the same core structure as 3 but with some different substituents. High …
Number of citations: 26 www.sciencedirect.com
T Oritani, T Sugiyama - Natural Product Letters, 1999 - Taylor & Francis
… triacetoxy-7f3-hydroxy-9,10-diketon-2(3~20)ane and 2dcacetyl taxuspine B … Detailedandysis of 'H-IH COSY spectrum of 3 established its structure as 2-deacetyl taxuspine B . …
Number of citations: 7 www.tandfonline.com
J Kobayashi, A Ogiwara, H Hosoyama, H Shigemori… - Tetrahedron, 1994 - Elsevier
… Taxuspine B (2) was obtained as a colorless amorphous solid and showed the molecular ion at m… Thus the structnre of taxuspine B was assigned to be 2, which is a compound related to …
Number of citations: 126 www.sciencedirect.com
QW Shi, T Oritani, H Kiyota, R Murakami - Natural Product Letters, 2001 - Taylor & Francis
… to that of taxine taxuspine B6 with exception of that H-2p upfield shifted 1 .00 comparing to that of taxuspine B, the structure of 2 was, therefore, determined as 2-deacetyl taxuspine B .6 …
Number of citations: 13 www.tandfonline.com
EF Ahmed, WA Elkhateeb, HAA Taie… - Journal of Applied …, 2017 - japsonline.com
… The identified terpenes such as Bufotalin, Dantaxusin A, moreollic acid, taxuspine B Suberixanthin, Gaigrandin, ergosteryl acetate and dichrostachine Fin … taxuspine B (Terpene) 24.00 …
Number of citations: 31 japsonline.com

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